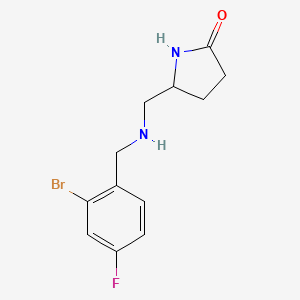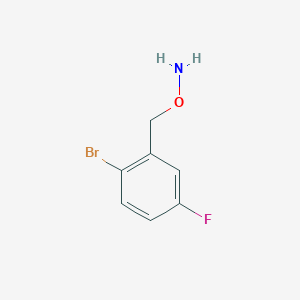![molecular formula C11H14ClF2NO3 B13540445 Methyl 2-amino-3-[4-(difluoromethoxy)phenyl]propanoate hydrochloride](/img/structure/B13540445.png)
Methyl 2-amino-3-[4-(difluoromethoxy)phenyl]propanoate hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 2-amino-3-[4-(difluoromethoxy)phenyl]propanoate hydrochloride is a chemical compound with the molecular formula C11H14ClF2NO3. It is a derivative of phenylalanine, an amino acid, and is characterized by the presence of a difluoromethoxy group attached to the phenyl ring.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-amino-3-[4-(difluoromethoxy)phenyl]propanoate hydrochloride typically involves the esterification of the corresponding amino acid derivativeThe final step involves the deprotection of the amino group and the formation of the hydrochloride salt .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving advanced techniques such as continuous flow reactors and automated synthesis .
Análisis De Reacciones Químicas
Types of Reactions
Methyl 2-amino-3-[4-(difluoromethoxy)phenyl]propanoate hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The difluoromethoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride and alkyl halides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield oxo derivatives, while reduction can produce alcohols .
Aplicaciones Científicas De Investigación
Methyl 2-amino-3-[4-(difluoromethoxy)phenyl]propanoate hydrochloride has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential effects on biological systems, including enzyme interactions and metabolic pathways.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Mecanismo De Acción
The mechanism of action of methyl 2-amino-3-[4-(difluoromethoxy)phenyl]propanoate hydrochloride involves its interaction with specific molecular targets. The difluoromethoxy group enhances its binding affinity to certain enzymes and receptors, influencing various biochemical pathways. The compound’s effects are mediated through its ability to modulate enzyme activity and receptor signaling .
Comparación Con Compuestos Similares
Similar Compounds
- Methyl 2-amino-3-[2-fluoro-3-(trifluoromethyl)phenyl]propanoate
- Methyl 2-amino-3-[4-(trifluoromethoxy)phenyl]propanoate
- Methyl 2-amino-3-[4-(methoxy)phenyl]propanoate
Uniqueness
Methyl 2-amino-3-[4-(difluoromethoxy)phenyl]propanoate hydrochloride is unique due to the presence of the difluoromethoxy group, which imparts distinct chemical properties such as increased lipophilicity and enhanced binding affinity to certain molecular targets. This makes it a valuable compound for research and industrial applications .
Propiedades
Fórmula molecular |
C11H14ClF2NO3 |
|---|---|
Peso molecular |
281.68 g/mol |
Nombre IUPAC |
methyl 2-amino-3-[4-(difluoromethoxy)phenyl]propanoate;hydrochloride |
InChI |
InChI=1S/C11H13F2NO3.ClH/c1-16-10(15)9(14)6-7-2-4-8(5-3-7)17-11(12)13;/h2-5,9,11H,6,14H2,1H3;1H |
Clave InChI |
NJGSDPMUAKCGOO-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)C(CC1=CC=C(C=C1)OC(F)F)N.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


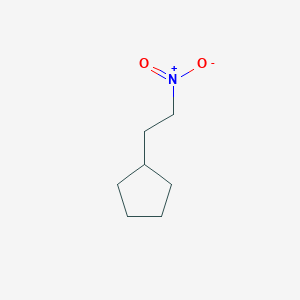
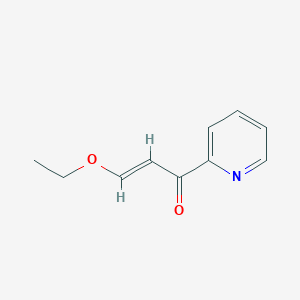
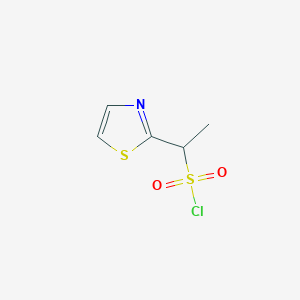
![(4aS,8aR)-4-methyl-octahydro-2H-pyrido[4,3-b]morpholine](/img/structure/B13540403.png)



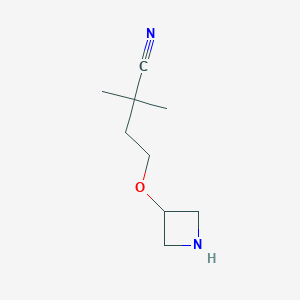
![3-[(Benzyloxy)methyl]-1-methyl-2-oxabicyclo[2.1.1]hexane-4-carboxylicacid](/img/structure/B13540434.png)
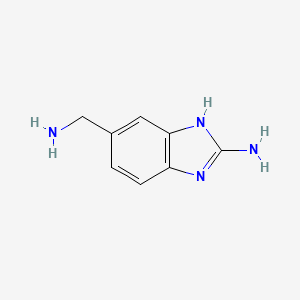
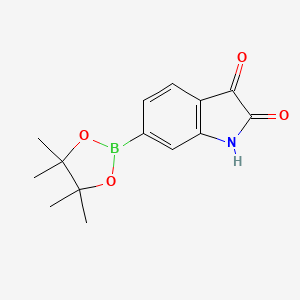
![1-(Hydroxymethyl)-3-azabicyclo[3.3.1]nonan-9-ol hydrochloride](/img/structure/B13540458.png)
